Z-Asp(otbu)-otbu

Vue d'ensemble

Description

Applications De Recherche Scientifique

Peptide Synthesis and Biological Activity

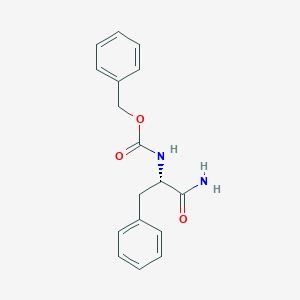

Z-Asp(otbu)-otbu plays a significant role in the synthesis of peptides, impacting various biological processes. For instance, it's used in the creation of peptide oostatic hormones and their analogues, which have demonstrated effects on the egg development processes in certain insect species. The synthesis involves a sequence of amino acids and protected pentapeptide acids, among which Z-Asp(OtBu)-OSu is crucial. This synthesis process enables the study of the biological activity of peptides in affecting egg development, egg chamber changes, and yolk deposition in insects, leading to potential applications in biological research and pest control (Hlaváček et al., 2009).

Structural Analysis of Peptides

Z-Asp(otbu)-otbu is also instrumental in the study of peptide structures. The crystal structure of synthetic protected oligopeptides like Z-(Aib)11-OtBu, which includes Z-Asp(otbu)-otbu, helps in understanding the folding and structural characteristics of peptides. Such studies provide detailed insights into the formation of specific helical structures in peptides, contributing to the broader understanding of protein folding and stability (Gessmann et al., 2003).

Molecular Imprinting and Selective Rebinding

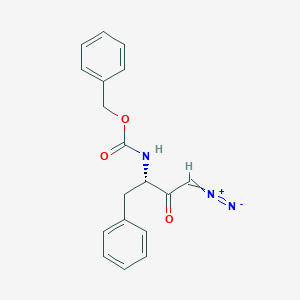

Research on molecular imprinting involves Z-Asp(otbu)-otbu in creating polymers with specific recognition abilities. For instance, molecular imprinting using a photocrosslinkable polyphosphazene utilizes Z-Asp(OtBu)-OH as a crucial element in forming polymers that can selectively rebind specific amino acids. This has significant implications in developing sensors and separation technologies (Seung Cheol Lee & Chang, 2009).

Inhibition Studies in Drug Resistance

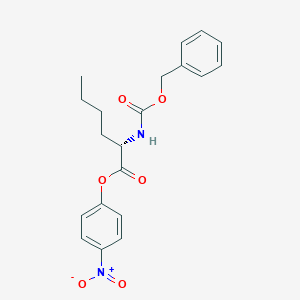

In the medical field, Z-Asp(otbu)-otbu derivatives, like N(α)-Boc-l-Asp(OBn)-l-Lys(Z)-OtBu, are used in studying drug resistance, particularly in inhibiting the P-glycoprotein involved in drug efflux. Understanding the inhibition mechanisms and developing effective inhibitors are crucial in overcoming drug resistance in various diseases (Arnaud et al., 2010).

Infrared Spectroscopy in Peptide Analysis

Z-Asp(otbu)-otbu is a key component in peptides analyzed using infrared spectroscopy. Studies like the FT-IR spectroscopy of Z-Aib6-OtBu and its isotopologues offer deep insights into peptide bond environments, hydrogen bonding, and structural characteristics. This analytical approach is vital in understanding peptide structures and their interactions at the molecular level (Kubasik et al., 2014).

Propriétés

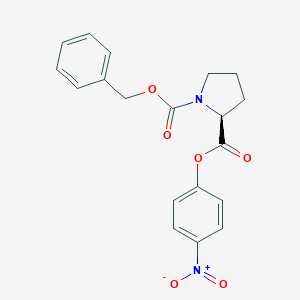

IUPAC Name |

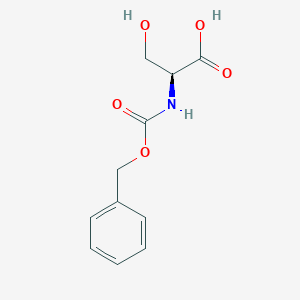

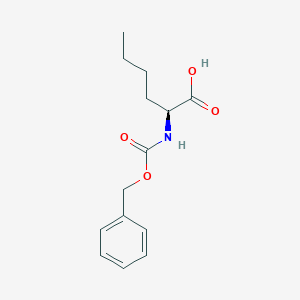

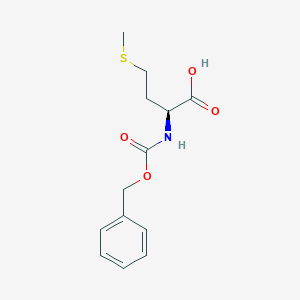

ditert-butyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO6/c1-19(2,3)26-16(22)12-15(17(23)27-20(4,5)6)21-18(24)25-13-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSHFSUKBPXENM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801163700 | |

| Record name | 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Asp(otbu)-otbu | |

CAS RN |

42417-76-5 | |

| Record name | 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42417-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.